4-Nitrophenyl-alpha-D-maltopentaoside
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Overview
Description
4-Nitrophenyl-alpha-D-maltopentaoside is a chromogenic substrate used primarily for the detection and measurement of alpha-amylase activity. This compound is a derivative of maltopentaose, a carbohydrate composed of five glucose units linked by alpha-1,4-glycosidic bonds, with a 4-nitrophenyl group attached to the terminal glucose unit. The presence of the 4-nitrophenyl group allows for the colorimetric detection of enzymatic activity, making it a valuable tool in biochemical assays .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl-alpha-D-maltopentaoside is the enzyme α-amylase . This enzyme plays a crucial role in the breakdown of starch, a complex carbohydrate, into simpler sugars.
Mode of Action
This compound acts as a chromogenic substrate for α-amylase . When α-amylase acts on this compound, it cleaves the glycosidic bonds, releasing 4-nitrophenol. The release of 4-nitrophenol can be monitored spectrophotometrically, providing a measure of α-amylase activity.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-Nitrophenyl-alpha-D-maltopentaoside interacts with the enzyme alpha-amylase . The nature of this interaction involves the cleavage of the this compound molecule by the enzyme, which results in the release of a yellow solution .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by its interactions with enzymes such as alpha-amylase
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a substrate for alpha-amylase . This enzyme cleaves the this compound molecule, leading to the release of a yellow solution . This process may involve binding interactions with the enzyme, potentially leading to enzyme activation .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl-alpha-D-maltopentaoside typically involves the enzymatic modification of maltopentaose. One common method is the transglycosylation reaction using beta-D-galactosidase from Bacillus circulans. This enzyme catalyzes the transfer of the 4-nitrophenyl group to the nonreducing end of the maltopentaose molecule .
Industrial Production Methods
Industrial production of this compound follows similar enzymatic processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using chromatographic techniques and dried to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl-alpha-D-maltopentaoside primarily undergoes hydrolysis reactions catalyzed by alpha-amylase. The enzyme cleaves the glycosidic bonds within the maltopentaose chain, releasing 4-nitrophenol, which can be detected colorimetrically .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in aqueous solutions at optimal pH and temperature conditions for alpha-amylase activity. Common reagents include buffer solutions to maintain the pH and stabilizers to preserve enzyme activity .
Major Products
The major product of the hydrolysis reaction is 4-nitrophenol, which exhibits a yellow color and can be quantified spectrophotometrically. The other products are shorter maltodextrins resulting from the cleavage of the maltopentaose chain .
Scientific Research Applications
4-Nitrophenyl-alpha-D-maltopentaoside is widely used in scientific research for the following applications:
Biochemistry: It serves as a substrate for measuring alpha-amylase activity in various biological samples, including serum and tissue extracts.
Clinical Diagnostics: The compound is used in diagnostic assays to detect and quantify alpha-amylase levels, which are important markers for conditions such as pancreatitis and salivary gland disorders.
Industrial Applications: In the food industry, it is used to monitor the activity of amylases in processes such as starch conversion and brewing.
Comparison with Similar Compounds
4-Nitrophenyl-alpha-D-maltopentaoside is unique due to its specific structure and chromogenic properties. Similar compounds include:
4-Nitrophenyl-alpha-D-maltotrioside: A shorter analog with three glucose units, used for similar enzymatic assays.
4-Nitrophenyl-alpha-D-maltohexaoside: A longer analog with six glucose units, providing different kinetic properties and substrate specificity.
4-Nitrophenyl-alpha-D-glucopyranoside: A single glucose unit derivative, used for detecting glucosidase activity.
These compounds share the common feature of having a 4-nitrophenyl group, which allows for colorimetric detection, but differ in the length of the carbohydrate chain, affecting their enzymatic interactions and applications .
Properties
CAS No. |
66068-38-0 |
---|---|
Molecular Formula |
C36H55NO28 |
Molecular Weight |
949.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H55NO28/c38-5-12-17(43)18(44)23(49)33(57-12)62-29-14(7-40)59-35(25(51)20(29)46)64-31-16(9-42)61-36(27(53)22(31)48)65-30-15(8-41)60-34(26(52)21(30)47)63-28-13(6-39)58-32(24(50)19(28)45)56-11-3-1-10(2-4-11)37(54)55/h1-4,12-36,38-53H,5-9H2/t12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33-,34-,35-,36-/m1/s1 |
InChI Key |
YXGBAQKCCMQLGH-VQSBMGSQSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H](C([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |
Pictograms |
Irritant |
Synonyms |
4-nitrophenyl maltopentaoside p-nitrophenyl alpha-maltopentaoside |
Origin of Product |
United States |
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